Fmoc-Phe-OPfp (CAS 86060-92-6) is a pre-activated pentafluorophenyl ester of Fmoc-protected L-phenylalanine, engineered to streamline both solid-phase peptide synthesis (SPPS) and solution-phase workflows. By embedding a highly reactive leaving group directly into the amino acid precursor, this compound eliminates the need for exogenous coupling reagents such as carbodiimides or uronium salts . For procurement and process chemistry teams, Fmoc-Phe-OPfp represents a strategic material choice that simplifies supply chains, drastically reduces reaction-induced impurities, and ensures exceptional stereochemical fidelity during the assembly of complex peptide active pharmaceutical ingredients (APIs) .
Substituting Fmoc-Phe-OPfp with the standard free acid (Fmoc-Phe-OH) requires in situ activation using reagents like DIC/HOBt or HATU/DIPEA. This generic approach introduces significant process risks: uronium salts can cause irreversible N-terminal guanidinylation, while carbodiimides generate insoluble urea byproducts (e.g., DCU) that foul automated SPPS fluidics and complicate downstream purification [1]. Furthermore, the mandatory use of tertiary amines (e.g., DIPEA) during in situ activation promotes base-catalyzed racemization, a critical failure point in API manufacturing . While other pre-activated esters exist, such as p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) esters, they suffer from sluggish coupling kinetics or poor solubility in standard SPPS solvents like DMF, making the pentafluorophenyl ester a highly effective choice for rapid, high-yield, and additive-free coupling .
Kinetic profiling of active esters demonstrates that pentafluorophenyl (OPfp) esters possess significantly higher electrophilicity compared to traditional p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. In comparative studies, the relative coupling rate of OPfp esters outpaces ONp esters by over two orders of magnitude, enabling rapid and near-quantitative peptide bond formation without the need for catalytic additives .
| Evidence Dimension | Relative coupling rate ratio |
| Target Compound Data | Fmoc-Phe-OPfp (111 relative rate) |
| Comparator Or Baseline | Fmoc-Phe-ONp (1 relative rate) |
| Quantified Difference | 111-fold increase in coupling velocity |
| Conditions | Standard peptide coupling conditions in organic solvent |
Faster coupling kinetics reduce overall cycle times in automated SPPS, directly increasing manufacturing throughput and lowering solvent consumption.
Traditional in situ activation using HATU or HBTU requires the addition of a tertiary amine base (e.g., DIPEA), which facilitates oxazolone formation and subsequent epimerization of the alpha-carbon. Because Fmoc-Phe-OPfp is pre-activated, it can be coupled directly to the resin-bound amine in a completely base-free environment. This eliminates the primary mechanistic pathway for racemization, preserving the stereochemical purity of the phenylalanine residue even in sterically hindered or slow-coupling sequences .
| Evidence Dimension | Base-catalyzed epimerization risk |
| Target Compound Data | Fmoc-Phe-OPfp (Negligible racemization due to base-free coupling environment) |
| Comparator Or Baseline | Fmoc-Phe-OH + HATU/DIPEA (Measurable racemization risk proportional to base exposure time) |
| Quantified Difference | Elimination of tertiary amine requirement during the main coupling step |
| Conditions | Solid-phase peptide synthesis (SPPS) in DMF |
Preventing racemization at the precursor level avoids the costly and sometimes impossible chromatographic separation of diastereomeric peptide impurities.
The use of carbodiimides (like DCC or DIC) with Fmoc-Phe-OH generates stoichiometric amounts of dicyclohexylurea (DCU) or diisopropylurea (DIU), which can precipitate and clog the frits of automated peptide synthesizers. In contrast, the aminolysis of Fmoc-Phe-OPfp yields pentafluorophenol as the sole byproduct. Pentafluorophenol is highly soluble in standard washing solvents (e.g., DMF, DCM) and is effortlessly removed during routine resin washing steps, ensuring uninterrupted fluidics and cleaner crude peptides [1].
| Evidence Dimension | Insoluble byproduct generation |
| Target Compound Data | Fmoc-Phe-OPfp (0% insoluble byproducts; highly soluble pentafluorophenol leaving group) |
| Comparator Or Baseline | Fmoc-Phe-OH + DCC (Stoichiometric generation of insoluble DCU) |
| Quantified Difference | Complete elimination of precipitation-prone coupling byproducts |
| Conditions | Automated SPPS fluidic systems |
Eliminating insoluble byproducts prevents reactor downtime, mechanical failures in automated synthesizers, and complex downstream purification steps.
Fmoc-Phe-OPfp is highly compatible with real-time colorimetric monitoring using bromophenol blue. Because the coupling reaction is base-free and the OPfp ester does not interfere with the dye, the reaction mixture exhibits a clear blue-to-yellow color transition as the basic free amines on the resin are consumed. This allows for precise, visual or spectrophotometric tracking of amide bond formation, a technique often disrupted by the basic additives required for in situ activation [1].
| Evidence Dimension | Real-time visual monitoring compatibility |
| Target Compound Data | Fmoc-Phe-OPfp (Fully compatible; clear blue-to-yellow transition) |
| Comparator Or Baseline | In situ activation with basic additives (Incompatible; false positives or signal masking) |
| Quantified Difference | Enables continuous, non-destructive monitoring of coupling completion |
| Conditions | SPOT synthesis or continuous-flow SPPS with bromophenol blue indicator |
Real-time monitoring prevents premature cycle termination and reduces the need for manual, destructive sampling during production.
Ideal for synthesizing long or difficult peptide sequences where minimizing side reactions (like N-terminal guanidinylation) and avoiding reactor frit clogging from urea byproducts are critical for yield and purity [1].
Highly recommended for coupling peptide fragments where the C-terminal residue is prone to epimerization; the base-free nature of OPfp coupling preserves stereochemical integrity without the need for specialized low-temperature protocols [2].
The compatibility with bromophenol blue monitoring makes Fmoc-Phe-OPfp a preferred building block for generating peptide libraries on cellulose membranes or microarrays, where parallel, real-time coupling verification is required [1].
Fits perfectly into additive-free flow chemistry platforms, where the rapid kinetics and high solubility of both the precursor and the pentafluorophenol byproduct prevent blockages in microreactors[2].
Irritant